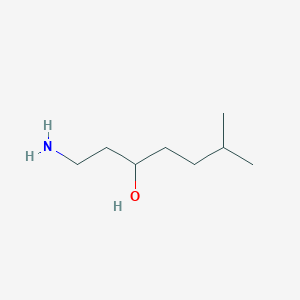

1-Amino-6-methylheptan-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

1-amino-6-methylheptan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-7(2)3-4-8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

BUSDOXUVJXTSMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(CCN)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 6 Methylheptan 3 Ol and Its Structural Analogs

Classical Synthetic Approaches to Amino Alcohol Scaffolds

Traditional methods for synthesizing amino alcohol frameworks have been foundational in organic synthesis. One common approach is reductive amination , where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. This method is particularly effective for creating secondary and tertiary amino alcohols. Another established technique is the reduction of amino acids using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group into a primary alcohol.

The Mannich reaction represents another classical route, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine. The resulting Mannich base can then be reduced to yield the corresponding amino alcohol. These methods, while effective, can sometimes be limited by substrate scope or require multiple synthetic steps.

Advanced Catalytic Strategies in Amino Alcohol Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic systems that provide highly efficient and selective pathways to amino alcohols. These strategies often employ transition metals and are designed to control stereochemistry, a critical factor in the synthesis of bioactive molecules.

Transition-Metal Catalyzed Routes for C-N and C-O Bond Formation

Transition-metal catalysis has become an indispensable tool for constructing the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds inherent to amino alcohols. researchgate.netrsc.orgacs.org These methods offer atom-economical and direct routes, often bypassing the need for pre-functionalized starting materials. acs.org

Iron-cyclopentadienone complexes, for instance, have been shown to catalyze C-N bond formation between alcohols and amines through a "hydrogen-borrowing" mechanism. acs.org In this process, the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine; the imine is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. acs.org Similarly, copper-catalyzed methods have been developed for synthesizing β-amino ketones from allyl alcohols and anilines, which are precursors to amino alcohols. rsc.org This approach is a cost-effective and high-yielding alternative to palladium-catalyzed reactions. rsc.org Ruthenium catalysts are highly effective in the asymmetric transfer hydrogenation of unprotected α-amino ketones, providing chiral 1,2-amino alcohols with excellent enantioselectivities and in high yields. acs.org

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |

| Iron-tetraphenylcyclopentadienone tricarbonyl | Benzyl alcohol | Aniline | N-benzyl aniline | acs.org |

| Copper(I) catalyst | Allyl alcohol | Substituted aniline | β-amino ketone | rsc.org |

| Ruthenium Complex | α-amino ketone HCl salt | Formic acid/triethylamine | Chiral 1,2-amino alcohol | acs.org |

Asymmetric Hydroamination Methodologies

Asymmetric hydroamination has emerged as a powerful technique for the direct and enantioselective addition of an N-H bond across a carbon-carbon double bond. Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols provides a direct, one-step method to access chiral γ-amino alcohols from readily available starting materials. nih.govnih.govacs.org This strategy is notable for its excellent regio- and enantioselectivity, offering an efficient route to medicinally valuable compounds. nih.govacs.org The reaction avoids the common side reaction of reducing the allylic alcohol starting material by careful selection of the solvent. nih.govacs.org

| Catalyst System | Substrate | Reagent | Product Type | Key Feature |

| Copper-hydride (CuH) with chiral ligand | Unprotected allylic alcohol | Hydroxylamine ester | Chiral γ-amino alcohol | Excellent regio- and enantioselectivity nih.govnih.govacs.org |

C(sp3)–H Functionalization Techniques in Aliphatic Amine Synthesis

Directly converting C(sp³)–H bonds into C-C, C-N, or C-O bonds is a highly sought-after transformation in organic synthesis as it streamlines synthetic routes. rsc.org Site-selective C(sp³)–H functionalization of aliphatic amines, which are key precursors for compounds like 1-Amino-6-methylheptan-3-ol, has received significant attention. rsc.org Palladium-catalyzed methods can direct the functionalization to specific positions (e.g., β-methylene C(sp³)–H arylation) of aliphatic alcohols by using specialized directing groups. researchgate.net

Furthermore, combining photoredox catalysis with hydrogen atom transfer (HAT) has enabled the α-C(sp³)–H functionalization of primary aliphatic amines. rsc.org Another innovative approach involves a one-pot protocol for intermolecular sp³ C-H imination, which allows for the direct synthesis of primary and secondary aliphatic amines from simple alkanes. nih.gov These methods provide powerful tools for building complex amine-containing molecules from simple hydrocarbon feedstocks. nih.govlongdom.org

Biocatalytic Synthesis of Chiral Amino Alcohol Motifs

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for producing chiral compounds like amino alcohols.

Enzymatic Reduction Pathways to Stereodefined Alcohols

The stereoselective reduction of a prochiral ketone is a key step in many syntheses of chiral alcohols. rsc.orgresearchgate.net Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely used for this transformation, often achieving exceptionally high enantiomeric excess (>99% ee). rsc.org These enzymatic reactions require a cofactor, typically NADH or NADPH, which must be regenerated in situ. rsc.org A common method for cofactor regeneration is the substrate-coupled approach, where a sacrificial alcohol like isopropanol is co-added and oxidized by the enzyme. rsc.org

Whole-cell biocatalysts, such as baker's yeast or various plant tissues (e.g., carrot, apple, potato), can also be used to reduce a variety of ketones to their corresponding chiral alcohols with high enantioselectivity. usm.mynih.govresearchgate.net These biocatalytic systems provide a cost-effective and operationally simple method for accessing optically active alcohols, which are crucial intermediates for chiral amino alcohols. nih.gov

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Baker's Yeast | Ethyl acetoacetate | (S)-ethyl 3-hydroxybutanoate | 98% researchgate.net |

| Carrot/Apple Tissue | Acetophenone | (S)-1-Phenylethanol | ~98% nih.gov |

| Engineered Ketoreductase (KRED) | Prochiral ketones | Chiral secondary alcohols | >99.9% rsc.org |

Multi-Enzymatic Cascade Processes for Stereogenic Center Creation

The synthesis of chiral amino alcohols, such as this compound and its analogs, presents significant challenges in controlling stereochemistry at multiple stereocenters. Multi-enzymatic cascade processes offer an elegant and efficient solution by combining several enzymatic reactions in a single pot, either sequentially or simultaneously. rug.nl These cascades minimize downstream processing, reduce waste, and can overcome thermodynamic limitations by coupling reactions. rug.nl The creation of the stereogenic centers in chiral amino alcohols is often achieved through the concerted action of enzymes such as transaminases, alcohol dehydrogenases, ene-reductases, and aldolases, which exhibit high stereoselectivity. nih.govresearchgate.netnih.gov

One notable strategy involves the coupling of transketolase and transaminase-catalyzed reactions. This approach has been successfully applied to the synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol, a key building block for various pharmaceuticals. nih.govnih.gov In this system, the transketolase creates a new carbon-carbon bond with controlled stereochemistry, and the subsequent transamination introduces the amino group with high enantioselectivity. nih.govnih.gov The use of continuous-flow microreactors can further enhance this process by overcoming inhibitory effects and optimizing individual reaction conditions, leading to full conversion. nih.gov

Another powerful approach is the combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a one-pot, two-step procedure. This method has been effectively used for the synthesis of all four stereoisomers of 4-methylheptan-3-ol, an insect pheromone structurally related to this compound. nih.govresearchgate.net The process begins with the stereoselective reduction of a C=C double bond in an unsaturated ketone by an ene-reductase, followed by the reduction of the carbonyl group by an alcohol dehydrogenase to create the alcohol moiety. nih.gov The stereochemical outcome is controlled by the selection of specific enzyme variants for each step. nih.gov

Engineered amine dehydrogenases (AmDHs) have also emerged as valuable biocatalysts for the synthesis of chiral amino alcohols. frontiersin.org These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones, directly introducing an amino group with high stereoselectivity. frontiersin.org By combining an alcohol dehydrogenase (ADH) with an AmDH, a two-enzyme cascade can be established to convert diols to amino alcohols under mild, aqueous conditions. rsc.orgrsc.org This engineered cascade provides a green alternative to traditional chemical amination methods that often require harsh conditions and produce significant waste. rsc.orgrsc.org

Furthermore, three-component strategies combining biocatalytic aldol (B89426) reactions with reductive aminations have been developed for the stereoselective synthesis of amino diols and polyols. researchgate.netnih.gov This approach utilizes variants of D-fructose-6-phosphate aldolase (FSA) to form a new carbon-carbon bond, followed by reductive amination catalyzed by an imine reductase (IRED). researchgate.netnih.gov To avoid cross-reactivity, a two-step process without intermediate isolation is often employed. researchgate.netnih.gov

The following tables summarize key aspects of these multi-enzymatic cascade processes for the synthesis of chiral amino alcohols.

Table 1: Enzyme Classes and Their Roles in Chiral Amino Alcohol Synthesis

| Enzyme Class | Role in Cascade | Example Substrate/Product Transformation |

| Transketolase | C-C bond formation with stereocontrol | Synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol nih.govnih.gov |

| Transaminase (TA) | Asymmetric introduction of an amino group | Amination of a keto intermediate nih.govnih.gov |

| Ene-Reductase (ER) | Stereoselective reduction of C=C double bonds | Reduction of 4-methylhept-4-en-3-one nih.govresearchgate.net |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of carbonyl groups | Reduction of a ketone to a secondary alcohol nih.govresearchgate.net |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of ketones | Conversion of α-hydroxy ketones to amino alcohols frontiersin.org |

| Aldolase (e.g., FSA) | C-C bond formation via aldol reaction | Synthesis of amino diols and polyols researchgate.netnih.gov |

| Imine Reductase (IRED) | Asymmetric reduction of imines to amines | Reductive amination of aldol products researchgate.netnih.gov |

Table 2: Examples of Multi-Enzymatic Cascades for Chiral Amino Alcohol Synthesis

| Cascade System | Key Enzymes | Target Molecule Class | Key Features |

| Transketolase-Transaminase | Transketolase, Transaminase | Chiral amino-triols | Coupled reaction in continuous-flow microreactors for high conversion nih.govnih.gov |

| Ene-Reductase-Alcohol Dehydrogenase | Ene-Reductase (ER), Alcohol Dehydrogenase (ADH) | Chiral secondary alcohols | One-pot, two-step synthesis of all stereoisomers nih.govresearchgate.net |

| Alcohol Dehydrogenase-Amine Dehydrogenase | Alcohol Dehydrogenase (ADH), Amine Dehydrogenase (AmDH) | Amino alcohols from diols | Green synthesis under mild, aqueous conditions rsc.orgrsc.org |

| Aldolase-Imine Reductase | Fructose-6-phosphate aldolase (FSA), Imine Reductase (IRED) | Amino diols and polyols | Three-component, two-step synthesis without intermediate isolation researchgate.netnih.gov |

Mechanistic Elucidation of Reactions Involving Amino Alcohol Formation

Investigation of Reaction Pathways in Catalytic Amination and Hydroxylation

The formation of the amino and alcohol functionalities on a carbon skeleton can be achieved through various catalytic routes, each with distinct mechanistic pathways. Key strategies include the ring-opening of epoxides, catalytic C-H amination, and oxyamination of alkenes.

One of the most fundamental approaches to synthesizing β-amino alcohols is through the aminolysis of epoxides. This reaction can proceed with high regio- and stereoselectivity, often catalyzed by metal salts like zinc(II) perchlorate (B79767) or calcium trifluoromethanesulfonate. organic-chemistry.org In some cases, the reaction can even proceed efficiently in polar mixed solvents or water without any catalyst. organic-chemistry.org The mechanism generally involves the nucleophilic attack of an amine on one of the epoxide's carbon atoms. The regioselectivity of the attack is influenced by both electronic and steric factors of the epoxide and the nucleophile, as well as the nature of the catalyst, which can activate the epoxide ring.

Another powerful strategy involves the intramolecular C(sp³)–H amination via nitrene insertion, a method that offers a direct way to form a C-N bond. sciengine.com Chiral ruthenium catalysts have been shown to facilitate this transformation, providing cyclic carbamate (B1207046) precursors to chiral β-amino alcohols with high yields and enantioselectivity. sciengine.com The proposed mechanism involves the in-situ formation of a chiral ruthenium-nitrene species, which then undergoes an insertion into a C-H bond. The stereoselectivity is dictated by the chiral environment provided by the catalyst during the C-H insertion step.

More recent advancements have focused on radical-mediated C-H amination. nih.gov A multi-catalytic approach, combining a chiral copper catalyst, an acid co-catalyst, and a photocatalyst, enables the enantioselective and regioselective radical C-H amination of alcohols. nih.gov The proposed mechanism initiates with the alcohol being converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT). This process is followed by a stereoselective amination, facilitated by the chiral copper catalyst, to yield a chiral oxazoline (B21484) that can be hydrolyzed to the desired β-amino alcohol. nih.gov

The direct oxyamination of alkenes presents another efficient route. A method promoted by WO₂Dipic(H₂O) using sulfonamides as the nitrogen source has been reported to work for both activated and unactivated alkenes with high diastereoselectivity and stereospecificity. rsc.org The proposed catalytic cycle involves the formation of a tungstenooxaziridine complex as the active catalyst. This is followed by the delivery of the nitrogen and oxygen groups through a tungstenooxazolidine intermediate, with the rate-determining step being the hydrolysis of this intermediate to release the amino alcohol product. rsc.org

| Catalytic Method | Catalyst/Reagent | General Mechanistic Feature | Key Intermediates |

| Epoxide Aminolysis | Zinc(II) perchlorate, Sc(OSO₃C₁₂H₂₅)₃ | Nucleophilic ring-opening of epoxides by amines. organic-chemistry.org | Activated epoxide-catalyst complex |

| Intramolecular C-H Amination | Chiral Ruthenium Complex | Intramolecular nitrene insertion into C(sp³)–H bonds. sciengine.com | Chiral metal-nitrene species |

| Radical C-H Amination | Chiral Copper Catalyst + Photocatalyst | Radical relay mechanism involving intramolecular Hydrogen Atom Transfer (HAT). nih.gov | Imidate radical, N-centered radical |

| Alkene Oxyamination | WO₂Dipic(H₂O) | Formation of an active tungstenooxaziridine catalyst. rsc.org | Tungstenooxaziridine, Tungstenooxazolidine |

Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of amino alcohol formation, providing insights into transition states, reaction intermediates, and the origins of stereoselectivity that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of amino alcohol synthesis, DFT calculations are employed to map out potential energy surfaces, identify the structures of transition states and intermediates, and calculate activation energies for different reaction pathways.

For instance, in photocatalytic methods for preparing 1,4-aminoalcohols, DFT studies have provided insights into the reaction mechanism involving the simultaneous generation of iminyl and oxygen-centered radicals. researchgate.net These computational investigations help to rationalize the observed product distributions and reaction efficiencies by comparing the energetic profiles of competing pathways.

In studies of bifunctional Brønsted acid/base-catalyzed aza-Henry reactions to form α,β-diamino acid precursors, DFT has been used to analyze the interactions between the catalyst and substrates. nih.gov These computational analyses have revealed that a hydrogen bond donor-acceptor interaction between the catalyst and the imine substrate is crucial for achieving high stereoselectivity. nih.gov By modeling the transition states leading to different diastereomers, researchers can understand how the catalyst's structure and the steric properties of the substrates influence the reaction outcome.

Beyond elucidating reaction mechanisms, theoretical calculations are increasingly used to predict the stereochemical outcome of reactions that produce chiral amino alcohols. One approach involves the development of Transition State Force Fields (TSFFs), which are derived from quantum mechanical calculations. researchgate.net These force fields can be used for large-scale conformational sampling of the transition state ensemble, allowing for the prediction of stereoselectivity by applying a Boltzmann distribution to the energies of the different conformational states. researchgate.net

This method has proven effective for a variety of reactions, including metal-catalyzed oxidations and hydrogenations, as well as stereoselective additions to aldehydes. researchgate.net The accuracy of these predictions is highest when the stereochemistry is determined in a single, relatively rigid transition state. researchgate.net The ability to perform virtual screening of catalysts and substrates using these computational tools can significantly accelerate the discovery and optimization of new stereoselective synthetic methods for amino alcohols. researchgate.net

| Computational Method | Application in Amino Alcohol Synthesis | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, analysis of catalyst-substrate interactions. researchgate.netnih.gov | Structures and energies of intermediates and transition states, reaction energy profiles. |

| Transition State Force Fields (TSFF) | Prediction of stereoselectivity in asymmetric catalysis. researchgate.net | Conformational analysis of transition states, prediction of enantiomeric excess. |

Applications of 1 Amino 6 Methylheptan 3 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

Chiral amino alcohols are fundamental building blocks in the synthesis of a wide array of complex and biologically significant molecules. enamine.net 1-Amino-6-methylheptan-3-ol, as a member of this class, can be incorporated into larger molecules, transferring its inherent chirality to the target structure. The stereochemistry at both the C1 and C3 positions is crucial in directing the stereochemical outcome of subsequent reactions.

The synthesis of such chiral γ-amino alcohols can be achieved through various stereoselective methods, including the asymmetric reduction of β-amino ketones. acs.orgrsc.org For instance, the reduction of a corresponding N-protected β-amino ketone can yield different diastereomers of this compound depending on the choice of reducing agent and reaction conditions.

| Reducing Agent | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess |

|---|---|---|---|

| LiBHEt3 | anti | >95:5 | >99% |

| Zn(BH4)2 | syn | >95:5 | >99% |

These stereochemically defined building blocks are then utilized in the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net For example, chiral 1,3-amino alcohol moieties are found in a variety of bioactive compounds, and the ability to synthesize specific stereoisomers of this compound allows for the precise construction of such complex targets. acs.orgunimi.it The isobutyl group at the C6 position can also influence the conformational preferences of the molecule, which can be advantageous in achieving high levels of stereocontrol in subsequent synthetic steps.

Utilization in the Synthesis of Other Chiral Compounds and Molecular Architectures

Beyond its direct incorporation, this compound can serve as a versatile precursor for the synthesis of other valuable chiral molecules. The amino and hydroxyl groups can be chemically manipulated to introduce new functionalities and construct diverse molecular architectures. For instance, the amino alcohol can be converted into chiral δ-lactams, which are useful intermediates for the synthesis of piperidines and other nitrogen-containing heterocycles. acs.org

Moreover, the development of catalytic methods for the synthesis of γ-amino alcohols has expanded the accessibility of these compounds. nih.govorganic-chemistry.org Copper-catalyzed hydroamination of unprotected allylic alcohols provides an efficient route to a range of chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. nih.gov This method, if applied to an appropriate precursor, could provide a direct synthesis of this compound.

| Catalytic Method | Catalyst System | Typical Yield | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation of β-amino ketones | Ir/α-substituted-amino acid amide complex | High | High |

| Asymmetric Hydrogenation of β-amino ketones | Rh-based BINAP catalyst | High | Excellent |

| Copper-Catalyzed Hydroamination of Allylic Alcohols | Cu-catalyst with a chiral ligand | Good to Excellent | Excellent |

The resulting chiral amino alcohol can then be used to synthesize other chiral structures, such as chiral 1,3-oxazinanes, which are valuable building blocks in their own right. organic-chemistry.org The ability to access all four possible diastereomers of γ-amino alcohols through complementary catalytic methods further enhances their utility in constructing diverse and complex molecular frameworks. rsc.org

Development of Chiral Ligands and Organocatalysts Incorporating Amino Alcohol Motifs

The bifunctional nature of amino alcohols makes them excellent scaffolds for the design of chiral ligands for asymmetric catalysis. nih.gov The amino group can act as a binding site for a metal, while the hydroxyl group can participate in hydrogen bonding or also coordinate to the metal, creating a rigid chelate structure that can effectively control the stereochemical outcome of a reaction. Chiral β-amino alcohols have been successfully employed as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com

Following this principle, this compound can be used to synthesize new chiral ligands. The specific stereochemistry and the steric bulk of the isobutyl group would be expected to influence the catalytic activity and enantioselectivity of the resulting metal complexes. These ligands could find applications in a variety of asymmetric transformations, including the addition of diethylzinc to aldehydes. rsc.org

Furthermore, amino alcohols themselves can function as organocatalysts. polyu.edu.hk They possess both a basic amino group and a hydrogen-bonding hydroxyl group within the same molecule, allowing them to activate substrates through multiple non-covalent interactions. rsc.org For instance, simple primary β-amino alcohols have been shown to be efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org Hybrid organocatalysts incorporating amino alcohol motifs, such as squaramide-fused amino alcohols, have also been developed for enantioselective domino reactions. acs.org The structural features of this compound make it a promising candidate for development into a novel organocatalyst for various asymmetric C-C bond-forming reactions.

Analytical and Spectroscopic Characterization Techniques in Amino Alcohol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereoisomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-Amino-6-methylheptan-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity.

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the methyl, methylene, and methine groups, as well as the amine and hydroxyl protons, would be expected. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the molecular structure. For instance, the protons on the carbon bearing the hydroxyl group (C3) and the carbon with the amino group (C1) would appear as characteristic multiplets.

| Proton Assignment (Structure of this compound) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| -CH(OH)- (H3) | ~3.5 - 3.8 | Multiplet | 1H |

| -CH2NH2 (H1) | ~2.7 - 3.0 | Multiplet | 2H |

| -CH(CH3)2 (H6) | ~1.5 - 1.7 | Multiplet | 1H |

| -CH2- (H2, H4, H5) | ~1.2 - 1.6 | Multiplets | 6H |

| -CH3 (H7 and methyl on C6) | ~0.9 | Doublet | 6H |

| -NH2, -OH | Variable | Broad Singlet | 3H |

Similarly, the ¹³C NMR spectrum would show distinct signals for each of the seven unique carbon atoms in the this compound molecule. The chemical shifts would be indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and nitrogen.

For determining stereoisomeric purity, NMR spectroscopy can be employed, often with the use of chiral derivatizing agents or chiral solvating agents. researchgate.netnih.govwikipedia.org These agents react with the enantiomers of the amino alcohol to form diastereomers, which are distinguishable by NMR, allowing for the quantification of the enantiomeric excess. wikipedia.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₁₉NO), HRMS would provide an exact mass measurement that can be used to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum also offers valuable structural information. Common fragmentation pathways for amino alcohols include the cleavage of the carbon-carbon bond adjacent to the nitrogen (alpha-cleavage) and dehydration (loss of a water molecule). nih.govlibretexts.orgopenochem.org The molecular ion peak for a compound with one nitrogen atom, like this compound, is expected to have an odd nominal mass. libretexts.org

| Property | Expected Value for C₈H₁₉NO |

|---|---|

| Nominal Mass | 145 amu |

| Monoisotopic Mass | 145.14666 Da |

| Common Fragmentation Pathways | α-cleavage, Dehydration |

Analysis of the fragmentation of amino alcohol-containing compounds by techniques such as electrospray ionization time-of-flight mass spectrometry can reveal the order of dissociation of functional groups. nih.gov

Chromatographic Methods for Purity and Stereoisomeric Composition Assessment (e.g., Chiral Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity and determining the stereoisomeric composition of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for these purposes. acs.org

Chiral Gas Chromatography (GC): Chiral GC is a highly effective method for separating enantiomers. nih.gov For the analysis of polar molecules like amino alcohols, derivatization is often necessary to increase their volatility and improve peak shape. sigmaaldrich.com The amino and hydroxyl groups can be derivatized, for example, by acylation or silylation. nih.govsigmaaldrich.com The separation is then achieved on a chiral stationary phase (CSP), such as those based on cyclodextrins or amino acid derivatives. nih.govresearchgate.net The choice of CSP and derivatizing agent is crucial for achieving optimal separation of the enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for the separation of enantiomers and can often be performed without derivatization. Various types of chiral stationary phases are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides. The separation of stereoisomers of amino acids and related compounds has been successfully achieved using ligand-exchange chromatography as well. nih.gov The choice of the mobile phase and the CSP is critical for the resolution of the enantiomers of this compound.

The assessment of stereoisomeric composition is crucial in many applications, and chromatographic methods provide the necessary resolution to quantify the different stereoisomers present in a sample. acs.org

| Technique | Application | Key Considerations |

|---|---|---|

| Chiral Gas Chromatography (GC) | Enantiomeric separation and purity assessment | Requires derivatization of polar functional groups. Selection of appropriate chiral stationary phase is critical. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric separation and purity assessment | Can often be performed without derivatization. Wide range of chiral stationary phases available. Mobile phase composition is a key parameter for optimization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.